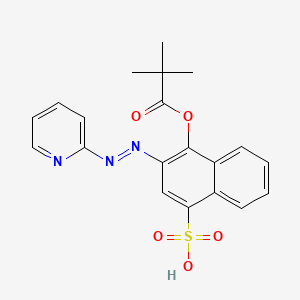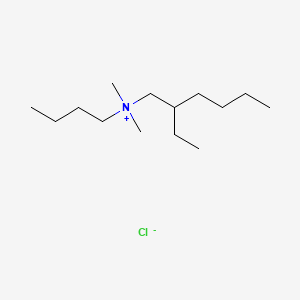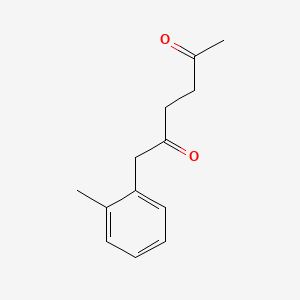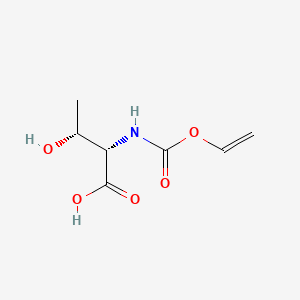
2-(2-Pyridylazo)-4-sulpho-1-naphthyl pivalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Pyridylazo)-4-sulpho-1-naphthyl pivalate is a complex organic compound known for its unique chemical properties and applications. This compound is part of the pyridylazo family, which is widely used in various scientific fields due to its ability to form stable complexes with metal ions. The presence of both pyridyl and sulpho groups in its structure enhances its reactivity and makes it a valuable reagent in analytical chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Pyridylazo)-4-sulpho-1-naphthyl pivalate typically involves the diazotization of 2-aminopyridine followed by coupling with 4-sulpho-1-naphthol. The reaction is carried out in an acidic medium, usually hydrochloric acid, to facilitate the formation of the diazonium salt. The diazonium salt is then reacted with 4-sulpho-1-naphthol in the presence of a base, such as sodium hydroxide, to form the desired azo compound. The final step involves the esterification of the sulpho group with pivalic acid to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Pyridylazo)-4-sulpho-1-naphthyl pivalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the azo group to hydrazo or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulpho group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are typically used.
Substitution: Nucleophiles like amines and thiols can react with the sulpho group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazo and amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(2-Pyridylazo)-4-sulpho-1-naphthyl pivalate has a wide range of applications in scientific research:
Chemistry: Used as a reagent for the detection and quantification of metal ions in complexometric titrations and spectrophotometric analyses.
Biology: Employed in the study of enzyme activities and metal ion interactions in biological systems.
Medicine: Investigated for its potential use in diagnostic assays and as a therapeutic agent due to its ability to bind metal ions.
Industry: Utilized in the development of sensors and analytical devices for environmental monitoring and quality control.
Mécanisme D'action
The mechanism of action of 2-(2-Pyridylazo)-4-sulpho-1-naphthyl pivalate involves its ability to form stable complexes with metal ions. The pyridyl and sulpho groups act as ligands, coordinating with metal ions to form chelates. This coordination alters the electronic properties of the metal ions, making them detectable by various analytical techniques. The compound’s ability to form stable complexes is crucial for its applications in analytical chemistry and environmental monitoring.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Pyridylazo)-2-naphthol (PAN): Another widely used pyridylazo compound known for its metal ion complexation properties.
4-(2-Pyridylazo)resorcinol (PAR): Similar in structure and used for similar applications in metal ion detection.
Uniqueness
2-(2-Pyridylazo)-4-sulpho-1-naphthyl pivalate is unique due to the presence of the sulpho group, which enhances its solubility in aqueous solutions and increases its reactivity towards metal ions. This makes it particularly useful in applications where water solubility and strong metal ion binding are required.
Propriétés
Numéro CAS |
94006-36-7 |
|---|---|
Formule moléculaire |
C20H19N3O5S |
Poids moléculaire |
413.4 g/mol |
Nom IUPAC |
4-(2,2-dimethylpropanoyloxy)-3-(pyridin-2-yldiazenyl)naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C20H19N3O5S/c1-20(2,3)19(24)28-18-14-9-5-4-8-13(14)16(29(25,26)27)12-15(18)22-23-17-10-6-7-11-21-17/h4-12H,1-3H3,(H,25,26,27) |
Clé InChI |
AIOACQSIUYJNGF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)OC1=C(C=C(C2=CC=CC=C21)S(=O)(=O)O)N=NC3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















